molecular formula C15H9F3N4O2 B1440966 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326921-64-5

5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1440966
M. Wt: 334.25 g/mol
InChI Key: RSWGBSJVXUEYSM-UHFFFAOYSA-N
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Description

The compound “5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a pyridinyl group, a trifluoromethylphenyl group, and a triazole carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyridinyl group would contribute a planar, aromatic ring to the structure. The trifluoromethyl group would add electron-withdrawing character, and the triazole carboxylic acid group would introduce both aromaticity and acidity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the acidic carboxylic acid group. It could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could allow for hydrogen bonding, potentially making the compound polar and soluble in water .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and evaluated for their antimicrobial activity. For example, Komsani et al. (2015) synthesized N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, exhibiting moderate antimicrobial activity (Komsani et al., 2015). Bayrak et al. (2009) also synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, revealing good or moderate activity for the compounds screened (Bayrak et al., 2009).

Structural Studies and Complex Formation

Structural studies of triazole derivatives, including those similar to 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, have been conducted. Castiñeiras et al. (2018) explored the synthesis and structural assessment of various triazole compounds and their complexes, such as with HgCl2, indicating potential applications in coordination chemistry and material sciences (Castiñeiras et al., 2018).

Acid-Base Properties and Spectrophotometric Analysis

The acid-base properties of related triazole derivatives have been studied. Azimi et al. (2008) investigated the acidity constants of various 1,2,4-triazole derivatives in ethanol-water mixtures, providing insights into their chemical behavior in different solvent environments (Azimi et al., 2008).

Corrosion Inhibition

Triazole derivatives have been studied for their application as corrosion inhibitors. Ansari et al. (2014) synthesized Schiff's bases of pyridyl substituted triazoles, demonstrating effective corrosion inhibition for mild steel in hydrochloric acid solution (Ansari et al., 2014).

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, further studies could investigate its efficacy and safety in biological models .

properties

IUPAC Name

5-pyridin-4-yl-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)10-1-3-11(4-2-10)22-13(9-5-7-19-8-6-9)12(14(23)24)20-21-22/h1-8H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWGBSJVXUEYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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